molecular formula C14H25NO3 B11068561 1-(2-Methoxyethyl)decahydroquinolin-4-yl acetate

1-(2-Methoxyethyl)decahydroquinolin-4-yl acetate

Cat. No.: B11068561
M. Wt: 255.35 g/mol
InChI Key: COHAZZNQVVNWKS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate is a chemical compound with the molecular formula C14H25NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate can be achieved through several synthetic routes. One common method involves the reaction of decahydroquinoline with 2-methoxyethyl acetate under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the methoxyethyl group to a carboxyl group, resulting in the formation of a quinoline carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions can occur at the methoxyethyl group or the quinoline ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the creation of novel compounds with potential pharmaceutical applications.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, 1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate is explored as a lead compound for drug development. Its derivatives may exhibit therapeutic effects against various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, quinoline, is a simpler structure without the methoxyethyl and acetate groups. It is widely used in the synthesis of various pharmaceuticals.

    4-Hydroxyquinoline: This derivative has a hydroxyl group at the 4-position, which imparts different chemical properties and biological activities.

    2-Methylquinoline: The presence of a methyl group at the 2-position makes this compound more hydrophobic and alters its reactivity.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

[1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] acetate

InChI

InChI=1S/C14H25NO3/c1-11(16)18-14-7-8-15(9-10-17-2)13-6-4-3-5-12(13)14/h12-14H,3-10H2,1-2H3

InChI Key

COHAZZNQVVNWKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(C2C1CCCC2)CCOC

Origin of Product

United States

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